3,4,5-trimethoxy-N-methylaniline
Description
General Overview of Substituted Anilines in Contemporary Organic Chemistry
Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.org These compounds are fundamental building blocks in modern organic chemistry, serving as crucial starting materials and intermediates in a wide array of synthetic processes. wisdomlib.orgresearchgate.net Their versatility has made them indispensable in the production of pharmaceuticals, agrochemicals, dyes, pigments, and advanced materials like organic light-emitting diodes (OLEDs) and semiconducting polymers. researchgate.neteurekalert.org
The significance of substituted anilines lies in their utility as precursors for synthesizing more complex molecular architectures. For instance, they are pivotal in creating various heterocyclic compounds, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org Specific isomers, such as o-, m-, and p-nitroanilines, are employed in specialized reactions like ketimine synthesis. wisdomlib.org Furthermore, they are essential for producing azo compounds through diazotization, which are widely used as dyes. wisdomlib.org
Contemporary synthetic organic chemistry has seen the development of numerous innovative methods for preparing substituted anilines, addressing the limitations of classical approaches like electrophilic aromatic substitution, which can suffer from issues with regioselectivity. acs.org Modern strategies offer milder and more efficient routes. These include:
Palladium-catalyzed systems: Methods utilizing a Pd/C–ethylene system enable the synthesis of anilines from cyclohexanones, allowing for the introduction of substituents before aromatization. researchgate.netacs.org
Catalyst-free synthesis: Certain methodologies allow for the synthesis of N-substituted anilines from precursors like (E)-2-arylidene-3-cyclohexenones and primary amines without the need for a metal catalyst, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org
Photochemical strategies: A mild and general approach involves the condensation of an amine with a cyclohexanone (B45756) to form an enamine, followed by a dual photocatalytic/dehydrogenation process to yield highly substituted anilines. thieme-connect.com
Multi-component reactions: Facile methods have been developed for synthesizing meta-substituted anilines from acyclic precursors like acetone, amines, and 1,3-diketones. rsc.org
These advanced synthetic routes have expanded the accessibility and diversity of substituted anilines, facilitating further innovation in medicinal chemistry and materials science. eurekalert.org
Academic Significance of 3,4,5-Trimethoxy-N-methylaniline within Chemical Research
Within the vast family of substituted anilines, this compound holds specific interest in academic and industrial research, primarily as a specialized building block and intermediate. Its structural complexity, featuring three methoxy (B1213986) groups on the benzene (B151609) ring and a methyl group on the nitrogen atom, makes it a valuable precursor for synthesizing complex target molecules.
While direct research literature on this compound is specialized, its academic relevance can be understood by examining its parent compound, 3,4,5-trimethoxyaniline (B125895). This parent molecule is a well-documented intermediate in the synthesis of various biologically active compounds. ontosight.aichemicalbook.com For example, the 3,4,5-trimethoxyphenyl motif is a key structural component in certain classes of potent anticancer agents, particularly those designed as microtubule-targeted anti-mitotic drugs. chemicalbook.comresearchgate.net The sympatholytic (sympathetic nervous system-blocking) activity of derivatives has also been noted. chemicalbook.com
The N-methylation that distinguishes this compound from its parent compound is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. Therefore, this compound serves as a critical intermediate for researchers aiming to fine-tune the pharmacological profile of lead compounds derived from 3,4,5-trimethoxyaniline. Its use allows for the systematic exploration of structure-activity relationships in drug discovery programs.
The synthesis of 3,4,5-trimethoxyaniline itself is well-established, often starting from 3,4,5-trimethoxybenzoic acid via a Hofmann rearrangement. researchgate.net The subsequent N-methylation to produce this compound can be achieved through various established chemical methods. The availability of this compound allows researchers to construct complex molecules for investigation in fields such as oncology and antimicrobial research. researchgate.net
Below are the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 124346-71-0 |
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| Melting Point | 44-46 °C |
| Physical Form | Oil |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSMHLZMLQNTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560830 | |
| Record name | 3,4,5-Trimethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124346-71-0 | |
| Record name | 3,4,5-Trimethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trimethoxy N Methylaniline
Direct Methylation Approaches
Direct methylation presents a straightforward strategy for the synthesis of 3,4,5-trimethoxy-N-methylaniline. This can be achieved through the methylation of the parent aniline (B41778) or by reductive processes.
Methylation of 3,4,5-Trimethoxyaniline (B125895)
The direct attachment of a methyl group to the nitrogen atom of 3,4,5-trimethoxyaniline is a common synthetic route.
Classical methods for the N-methylation of primary amines often involve the use of methylating agents like dimethyl sulfate (B86663). chemicalbook.com For instance, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in a mixed solution with water at temperatures below 10°C. chemicalbook.com After an hour of stirring, a sodium hydroxide (B78521) solution is added. chemicalbook.com This general principle can be applied to 3,4,5-trimethoxyaniline, which has a molecular formula of C9H13NO3 and a molecular weight of 183.21 g/mol . ontosight.ai
Formic acid has also emerged as a more environmentally friendly methylating agent in a process known as direct reductive N-methylation. rhhz.net This method can be catalyzed by a simple inorganic base like K2HPO4 and uses polymethylhydrosiloxane (B1170920) (PMHS) as a reductant under transition-metal-free and air-tolerant conditions. rhhz.net
Modern synthetic chemistry has seen the development of advanced catalytic systems for N-methylation. One such method involves the use of an N-heterocyclic carbene (NHC) copper(I) complex. researchgate.netrsc.org This system efficiently catalyzes the N-methylation of both aromatic and aliphatic primary and secondary amines using carbon dioxide (CO2) as a C1 source and phenylsilane (B129415) (PhSiH3) as a reducing agent. researchgate.netrsc.org The reaction is typically carried out at 100°C under a CO2 pressure of 2 bar. researchgate.net For primary amines, this can sometimes lead to the formation of dimethylated products, but reaction conditions can be optimized to favor the monomethylated product. researchgate.net
Another catalytic approach utilizes a copper sub-nanoparticle catalyst supported on ceria (Cu/CeO2) for the selective synthesis of N-methylaniline from aniline, CO2, and H2. shokubai.org This heterogeneous catalyst demonstrates high selectivity towards the desired N-methylaniline with moderate activity. shokubai.org
Reductive Methylation via Imine Intermediates
Reductive methylation, also known as reductive amination, is a widely used method for preparing amines. This process involves the reaction of an amine with a carbonyl compound, in this case, formaldehyde (B43269), to form an imine or enamine intermediate, which is then reduced to the methylated amine.
Amines can be effectively methylated by treatment with aqueous formaldehyde and zinc. researchgate.net The selectivity for mono- or dimethylation can be controlled by adjusting the pH, stoichiometry, and reaction time. researchgate.net
Alternative Synthetic Routes
Beyond direct methylation, other synthetic pathways offer viable routes to this compound.
Schiff Base Formation and Subsequent Functionalization
Schiff bases, or imines, are versatile intermediates in organic synthesis. nih.gov They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov
Condensation Reactions with Carbonyl Compounds
A prominent method for the synthesis of N-methylated anilines, including this compound, is through condensation reactions with carbonyl compounds, a process often referred to as reductive amination. wikipedia.orgyoutube.com This reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of an aniline with an aldehyde or ketone, which is then subsequently reduced to the corresponding amine. wikipedia.org
In the context of synthesizing this compound, 3,4,5-trimethoxyaniline would be reacted with a suitable carbonyl compound, such as formaldehyde or a formaldehyde equivalent. The resulting intermediate is then reduced in situ. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. wikipedia.orgmasterorganicchemistry.com The selection of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce iminium ions over ketones or aldehydes. masterorganicchemistry.com
The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the formation of the imine intermediate. masterorganicchemistry.com If the conditions are too acidic, the amine nucleophile becomes protonated and non-reactive. masterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions offer another avenue for the synthesis of this compound. In this approach, a suitable derivative of 3,4,5-trimethoxyaniline acts as the nucleophile, attacking an electrophilic methyl source. A common strategy involves the use of methyl halides (e.g., methyl iodide) or dimethyl sulfate as the methylating agent.
However, a significant challenge in this method is the potential for over-alkylation, leading to the formation of the undesired N,N-dimethylated product, N,N-dimethyl-3,4,5-trimethoxyaniline. google.com To control the selectivity towards mono-methylation, careful control of reaction conditions such as stoichiometry, temperature, and reaction time is essential. The use of a weaker methylating agent or a protecting group strategy can also be employed to favor the formation of the desired secondary amine.
A study on the reaction of N-methylaniline with 4-nitrophenyl 2,4,6-trinitrophenyl ether in methanol (B129727) demonstrated that these types of nucleophilic aromatic substitution reactions can be general-base catalysed. psu.edu
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Aminations of Heterocycles)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate. wikipedia.orgresearchgate.net While direct application to the synthesis of this compound from 3,4,5-trimethoxybromobenzene and methylamine (B109427) is conceivable, the reaction is more broadly applied to a wide range of aryl and heteroaryl substrates. researchgate.net
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. beilstein-journals.org Different generations of catalyst systems have been developed to improve the reaction's scope and efficiency, allowing for the coupling of various amines with a wide array of aryl partners under milder conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to be effective for the coupling of primary amines. wikipedia.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact.
Adjustment of Stoichiometry, Solvent Polarity, and Temperature
The stoichiometry of the reactants plays a crucial role in directing the reaction towards the desired product. In nucleophilic substitution reactions, for instance, using a controlled excess of the aniline derivative relative to the methylating agent can help to minimize over-alkylation.
Solvent polarity can significantly influence reaction rates and selectivity. The choice of solvent depends on the specific reaction type. For example, in the synthesis of N-methylaniline from aniline and methanol, the reaction is conducted in the liquid phase. google.com
Temperature is another critical parameter. Higher temperatures generally increase reaction rates but can also lead to the formation of side products. For example, in the synthesis of N-methylaniline, the reaction temperature is typically controlled between 100°C and 300°C. google.com A study on the copper-catalyzed N-methylation of amines found that modulating the reaction temperature allowed for the tunable synthesis of N-monomethylated and N,N-dimethylated products. researchgate.net
Strategies for Minimizing Side Product Formation (e.g., over-alkylation)
Over-alkylation, the formation of the tertiary amine (N,N-dimethyl-3,4,5-trimethoxyaniline), is a common side reaction in the methylation of 3,4,5-trimethoxyaniline. google.com Several strategies can be employed to mitigate this issue:
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, certain copper-chromium catalysts have been shown to selectively produce N-methylaniline from aniline and methanol with minimal formation of the N,N-dimethylaniline byproduct. google.com
Reaction Conditions: As mentioned previously, careful control of stoichiometry and temperature can favor mono-methylation. google.comresearchgate.net
Borrowing Hydrogen Strategy: The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often utilizing transition metal catalysts, provides an efficient way to synthesize alkylamines from amines and alcohols, avoiding the use of harsh alkylating agents. researchgate.net This method has been shown to be effective for the N-methylation of a wide range of amines with high yields. researchgate.net
Development of Scalable and Continuous Flow Processes
For industrial applications, the development of scalable and continuous flow processes is highly desirable. Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov
Data Tables
Table 1:
| Methodology | Description | Key Considerations | References |
| Condensation Reactions with Carbonyl Compounds (Reductive Amination) | Reaction of 3,4,5-trimethoxyaniline with a carbonyl compound (e.g., formaldehyde) followed by in-situ reduction of the imine intermediate. | Choice of reducing agent, pH control. | wikipedia.orgyoutube.commasterorganicchemistry.com |
| Nucleophilic Substitution Reactions | Reaction of a 3,4,5-trimethoxyaniline derivative with a methylating agent (e.g., methyl iodide). | Potential for over-alkylation, control of stoichiometry and temperature. | google.compsu.edu |
| Metal-Catalyzed Coupling Reactions (Buchwald-Hartwig Amination) | Palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. | Catalyst and ligand selection. | wikipedia.orgresearchgate.netbeilstein-journals.org |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. While complete, assigned experimental spectra for 3,4,5-trimethoxy-N-methylaniline are not widely published, a detailed analysis can be constructed based on the known spectral data of its precursor, 3,4,5-trimethoxyaniline (B125895), and related N-methylated aniline (B41778) compounds. nih.gov
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the N-methyl, methoxy (B1213986), and aromatic protons.
N-Methyl Protons: A characteristic singlet is expected for the methyl group attached to the nitrogen atom (-NHCH₃ ). In similar N-methylaniline structures, this signal typically appears around δ 2.8 ppm. nih.gov
Methoxy Protons: The molecule has two sets of methoxy groups. The two equivalent methoxy groups at the C-3 and C-5 positions (-OCH₃ ) and the single methoxy group at the C-4 position are expected to have slightly different chemical environments, which may result in two distinct singlets. By analogy with the precursor 3,4,5-trimethoxyaniline, these signals would appear in the range of δ 3.7-3.9 ppm.
Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the aromatic ring at the C-2 and C-6 positions are chemically equivalent. They are expected to produce a single singlet in the aromatic region of the spectrum, likely between δ 6.0-6.5 ppm.
Amine Proton: A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on data from analogous compounds. The exact chemical shifts may vary.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.1 - 6.3 | s | 2H | H-2, H-6 (Aromatic) |
| ~3.85 | s | 6H | C3-OCH₃, C5-OCH₃ |
| ~3.75 | s | 3H | C4-OCH₃ |
| ~2.85 | s | 3H | N-CH₃ |
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, symmetry simplifies the spectrum.
Aromatic Carbons: Five distinct signals are expected for the six aromatic carbons.
C-1: The carbon atom directly attached to the nitrogen (ipso-carbon) is expected around δ 145-150 ppm.
C-2 and C-6: These two equivalent carbons are expected to appear at approximately δ 90-95 ppm.
C-3 and C-5: These equivalent methoxy-substituted carbons are anticipated to resonate at a downfield position, likely around δ 153 ppm.
C-4: This carbon, also substituted with a methoxy group, would appear in a similar region, around δ 130-135 ppm.
Methoxy Carbons: The two distinct types of methoxy carbons (C3/C5-OCH₃ and C4-OCH₃) are expected to produce two signals, typically in the δ 55-61 ppm range.
N-Methyl Carbon: The N-methyl carbon is expected to give a signal around δ 30-31 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on data from analogous compounds. The exact chemical shifts may vary.
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~153.5 | C-3, C-5 |
| ~147.0 | C-1 |
| ~133.0 | C-4 |
| ~93.0 | C-2, C-6 |
| ~60.5 | C4-OCH₃ |
| ~56.0 | C3-OCH₃, C5-OCH₃ |
| ~31.0 | N-CH₃ |
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. dur.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlations). columbia.educolumbia.edu For this compound, an HSQC spectrum would definitively link:
The aromatic proton signal (H-2/H-6) to the C-2/C-6 carbon signal.
The N-methyl proton signal to the N-methyl carbon signal.
The two methoxy proton signals to their respective methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH), which is essential for mapping the connectivity of the molecular framework. ustc.edu.cnyoutube.com Key expected correlations for this compound include:
A correlation from the N-methyl protons to the C-1 carbon, confirming the site of N-methylation.
Correlations from the aromatic H-2/H-6 protons to carbons C-4 (³J) and C-3/C-5 (³J), confirming the substitution pattern.
Correlations from the C-4 methoxy protons to the C-4 carbon (³J) and from the C-3/C-5 methoxy protons to the C-3/C-5 carbons (³J), respectively.
While specific studies comparing theoretical and experimental NMR data for this compound are not available in the surveyed literature, this approach is highly valuable for substituted aromatic systems. sciencepublishinggroup.comscispace.com Computational methods, such as Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts. Comparing these calculated values with experimental data helps to resolve ambiguities in spectral assignments. For this molecule, a theoretical study would be particularly useful for definitively assigning the C-3/C-5 and C-4 carbons and their attached methoxy groups, which are expected to have very close chemical shifts.
Variable-temperature (VT) NMR experiments are used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. ox.ac.uk No VT-NMR studies for this compound have been found in the literature. However, such an analysis could provide significant insight into the rotational barrier of the C-O bonds of the methoxy groups. At room temperature, the rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methoxy protons and carbons. At lower temperatures, this rotation could slow sufficiently to cause signal broadening or decoalescence into separate signals for different rotamers, allowing for the calculation of the energetic barriers to rotation. rsc.org
Vibrational Spectroscopy
The primary differences in the vibrational spectrum of this compound compared to its aniline precursor would be the loss of N-H₂ vibrations and the appearance of N-H and N-CH₃ vibrations. Specifically, the characteristic asymmetric and symmetric N-H₂ stretching bands found around 3422 cm⁻¹ and 3320 cm⁻¹ in the precursor would be replaced by a single N-H stretching vibration. Furthermore, new bands corresponding to the C-H stretching and bending modes of the N-methyl group would appear.
Table 3: Experimental Vibrational Spectral Data for 3,4,5-trimethoxyaniline (Data sourced from literature; serves as a basis for predicting the spectrum of the N-methylated derivative)
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment (for 3,4,5-trimethoxyaniline) | Predicted Change for this compound |
|---|---|---|---|
| 3422 | - | NH₂ asymmetric stretching | Disappears; replaced by a single N-H stretch |
| 3320 | - | NH₂ symmetric stretching | Disappears |
| 2998 | 2995 | CH₃ asymmetric stretching | Remains, with additional N-CH₃ stretching |
| 1625 | 1605 | NH₂ scissoring / C=C stretching | Shifts; N-H bending modes appear |
| 1510 | 1515 | C=C aromatic stretching | Minor shift expected |
| 1236 | - | C-N stretching | Shifts due to change in substituent |
| 1128 | 1125 | O-CH₃ stretching / Ring breathing | Minor shift expected |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the aromatic ring, and the methoxy groups.
The N-H bond of the secondary amine gives rise to a single, sharp stretching vibration, which distinguishes it from primary amines that show two N-H stretching peaks. spectroscopyonline.com For aromatic secondary amines like N-methylaniline, this N-H stretching band typically appears around 3400 cm⁻¹. spectroscopyonline.com Another key vibration for secondary amines is the N-H wag, an out-of-plane bending motion, generally observed in the 750-700 cm⁻¹ region. spectroscopyonline.com
The aromatic benzene (B151609) ring will produce several characteristic signals. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position of these peaks.
The three methoxy (O-CH₃) groups are expected to show strong, characteristic C-O stretching vibrations. These typically appear as two distinct bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. The C-H stretching of the methyl groups will be observed in the 2950-2850 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | ~3400 |
| Secondary Amine | N-H Wag (Out-of-plane bend) | 750 - 700 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Methoxy Group | C-O Asymmetric Stretch | 1275 - 1200 |
| Methoxy Group | C-O Symmetric Stretch | 1075 - 1020 |
| Methyl Group | C-H Stretch | 2950 - 2850 |
Raman Spectroscopy for Molecular Vibrational Analysis
The symmetric vibrations of the aromatic ring are typically strong in Raman spectra. Key bands would include the ring "breathing" mode, a uniform expansion and contraction of the ring, often seen near 1000 cm⁻¹. Other aromatic C=C stretching and in-plane C-H bending vibrations would also be prominent.
While N-H stretching can be observed, it is often weaker in Raman than in IR. However, the C-N stretching vibration would be detectable. The methoxy groups would also contribute to the Raman spectrum, particularly through C-O-C bending and CH₃ rocking modes. Analysis of the low-frequency region (below 400 cm⁻¹) can provide information about lattice vibrations and intermolecular interactions in the solid state. nih.gov For the related compound 3,4,5-trimethoxyaniline, a Fourier Transform Raman spectrum has been documented, providing a reference for the vibrational modes of the substituted aniline core. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition and molecular integrity of a compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₁₀H₁₅NO₃. chemicalbook.combldpharm.com
The calculated formula weight for this compound is 197.231 g/mol . chemicalbook.com HRMS would determine the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element. The predicted monoisotopic mass for C₁₀H₁₅NO₃ is 197.1052 Da. uni.lu An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this predicted value would unequivocally confirm the compound's elemental composition.
HRMS can also provide data on the molecule's collision cross-section (CCS), which relates to its three-dimensional shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₃ | chemicalbook.combldpharm.com |
| Molecular Weight | 197.231 g/mol | chemicalbook.com |
| Predicted Monoisotopic Mass | 197.1052 Da | uni.lu |
| Predicted CCS for [M+H]⁺ | 140.7 Ų | uni.lu |
| Predicted CCS for [M+Na]⁺ | 149.4 Ų | uni.lu |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation.
Based on crystallographic studies of related trimethoxy-substituted aniline and biphenyl (B1667301) derivatives, the central benzene ring of this compound is expected to be largely planar. researchgate.netnih.gov The nitrogen atom of the N-methylamino group would lie close to this plane.
The conformation of the three methoxy groups is of particular interest. In the crystal structure of 3,4,5-Trimethoxy-4′-methylbiphenyl, the methoxy groups at positions 3 and 5 are nearly co-planar with the benzene ring, while the methoxy group at the 4-position is significantly tilted out of the plane. nih.gov A similar arrangement is plausible for this compound, where steric and electronic effects dictate the orientation of these groups. The methyl group attached to the nitrogen will adopt a staggered conformation relative to the substituents on the aromatic ring to minimize steric hindrance.
The internal bond angles of the benzene ring are expected to be close to the ideal 120° for sp² hybridized carbon atoms, with minor deviations due to substituent effects. The C-N-C bond angle of the secondary amine will likely be slightly larger than the tetrahedral angle of 109.5° due to the steric bulk of the methyl and phenyl groups.
Torsion angles are crucial for defining the three-dimensional shape. The torsion angle describing the rotation around the C-N bond will determine the orientation of the methyl group relative to the aromatic ring. A key torsion angle would be C(ring)-C(ring)-N-C(methyl). Furthermore, the torsion angles involving the methoxy groups (C(ring)-C(ring)-O-C(methyl)) would define their orientation. As seen in the structure of 3,4,5-Trimethoxy-4′-methylbiphenyl, the methoxy groups at the 3- and 5-positions exhibit small dihedral angles with the ring, while the 4-position methoxy group shows a large tilt, with a C-C-O-C torsion angle significantly deviating from 0° or 180°. nih.govjyu.fi This suggests a non-planar arrangement for at least one of the methoxy groups in this compound as well.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and reactivity of molecules. In studies of compounds structurally similar to 3,4,5-trimethoxy-N-methylaniline, such as 3,4,5-trimethoxyaniline (B125895), DFT calculations are performed to analyze structural properties and vibrational frequencies researchgate.net. The B3LYP functional combined with a basis set like 6-31+G(d,p) is commonly implemented for such analyses researchgate.net.
DFT also enables the calculation of various reactivity descriptors, including chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which help in identifying the reactive nature of molecules mdpi.com. Furthermore, DFT combined with approaches like the Activation Strain Model (ASM) and Natural Energy Decomposition Analysis (NEDA) can effectively separate and quantify the steric and electronic effects that govern chemical processes mdpi.com. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps reveal that charge transfer occurs within a molecule, providing insights into its stability and reactivity mdpi.commdpi.com.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. It provides a solid basis for understanding molecular properties, although it is generally considered less accurate than DFT for many applications due to its lack of electron correlation.
In research on related aniline (B41778) compounds, HF calculations are often run in parallel with DFT to compare results. For instance, the spectral analysis of 3,4,5-trimethoxyaniline was conducted using HF theory with basis sets such as HF/6-31+G(d,p) and HF/6-311++G(d,p) researchgate.net. These calculations yield optimized structural parameters and vibrational frequencies that can be compared against experimental data and DFT results researchgate.netglobalresearchonline.net. While DFT results often show better agreement with experimental values, HF provides a valuable theoretical baseline globalresearchonline.net.
Prediction of Molecular Properties and Reactive Sites
Computational methods are instrumental in predicting molecular properties and identifying which parts of a molecule are most likely to participate in a chemical reaction.
A key application of both DFT and HF methods is the prediction of vibrational spectra (infrared and Raman). Theoretical calculations can determine the frequencies and intensities of a molecule's fundamental vibrational modes. These predicted frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy researchgate.netglobalresearchonline.net.
In the study of 3,4,5-trimethoxyaniline, researchers recorded experimental spectra and compared them to vibrational frequencies computed using both HF and DFT methods researchgate.net. It is a standard practice to apply scaling factors to the calculated frequencies (e.g., 0.89 for HF and 0.96 for B3LYP) to correct for systematic errors inherent in the theoretical methods, leading to a closer agreement with experimental observations globalresearchonline.net. This comparative analysis allows for the confident assignment of all observed spectral bands to specific molecular vibrations researchgate.net.
Below is a table illustrating the kind of comparison made between experimental and theoretical vibrational frequencies for the related compound 3,4,5-trimethoxyaniline, using data from DFT (B3LYP/6-31+G(d,p)) and HF (HF/6-31+G(d,p)) calculations.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (Scaled) (cm⁻¹) | Calculated HF (Scaled) (cm⁻¹) |
|---|---|---|---|---|
| NH₂ Asymmetric Stretch | 3422 | - | 3496 | 3499 |
| NH₂ Symmetric Stretch | 3320 | - | 3406 | 3408 |
| C-H Stretch | 3001 | 3004 | 3005 | 3082 |
| C-N Stretch | 1236 | 1235 | 1235 | 1234 |
| Ring Breathing | - | 820 | 821 | 820 |
Computational modeling is crucial for disentangling the complex interplay of steric (size-related) and electronic (charge-related) factors that control chemical reactivity and selectivity. DFT calculations are particularly useful for this purpose.
For example, studies on nucleophilic additions to substituted arynes have shown that steric hindrance can override electronic preferences that are predicted by the aryne distortion model nih.gov. Computational analysis of transition states can reveal the energy barriers for different reaction pathways, thereby predicting the major product nih.gov. In the field of catalysis, computational methods are used to understand how modifications to a ligand's structure affect stereoselectivity. By calculating steric maps (like the percentage of buried volume, %VBur) and decomposing reaction energies, researchers can rationalize how substituents on aniline fragments enhance catalyst performance mdpi.com.
Molecular Modeling and Simulations
While specific molecular dynamics simulations for this compound are not documented in the provided sources, this area of computational chemistry extends the static picture from quantum calculations to a dynamic view of molecular behavior over time. Such simulations are used to study conformational changes, interactions with solvents, and transport properties.
The outcomes of quantum chemical calculations often serve as the starting point for creating molecular models. Visualization programs like GaussView are used to analyze the 3D structure of molecules and their vibrational modes, providing a direct visual comparison between theoretical predictions and experimental results researchgate.net. Furthermore, solvation models, such as the Polarizable Continuum Model (PCM), can be applied during calculations to simulate the effect of a solvent on molecular properties, offering a more realistic prediction of behavior in solution mdpi.com.
Exploration of Conformational Dynamics
The conformational flexibility of a molecule is a critical determinant of its chemical reactivity and biological activity. For this compound, conformational analysis focuses on the rotational barriers around key single bonds and the spatial arrangement of its substituent groups. While specific computational studies on the conformational dynamics of this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on structurally related aniline derivatives.
Computational methods such as Density Functional Theory (DFT) and semi-empirical calculations are often employed to determine the potential energy surface of such molecules. For instance, in a study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the molecular energy profile was calculated by varying the torsion angle of the dimethylamino group to understand its conformational flexibility researchgate.net. A similar approach for this compound would involve rotating the C-N bond to identify the most stable conformers. It is expected that steric hindrance between the N-methyl group and the methoxy (B1213986) groups at positions 3 and 5 would influence the preferred rotational angle.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in a solvent, providing a more realistic representation of its conformational landscape nih.govacs.org. These simulations track the atomic movements over time, offering insights into the stability of different conformations and the transitions between them. The flexibility of the methoxy groups and their interaction with the N-methyl group are key factors that would be investigated in such simulations.
Table 1: Key Torsional Angles and Expected Conformational Features of this compound
| Torsional Angle | Description | Expected Influence on Conformation |
| C(aromatic)-C(aromatic)-O-C(methyl) | Rotation of the methoxy groups | Influences the overall steric profile and electronic distribution of the phenyl ring. |
| C(aromatic)-N-C(methyl)-H | Rotation of the N-methyl group | Steric interactions with ortho-substituents (methoxy groups) can create a barrier to free rotation. |
| C(aromatic)-C(aromatic)-N-C(methyl) | Orientation of the N-methylaniline group relative to the ring | Defines the overall shape of the molecule and is influenced by electronic and steric effects of the ring substituents. |
Ligand-Target Interaction Modeling for Derived Compounds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
Several studies have investigated the interaction of compounds containing the 3,4,5-trimethoxyphenyl moiety with various biological targets, highlighting the importance of this structural motif in medicinal chemistry.
Tubulin Inhibition:
Derivatives of 3,4,5-trimethoxyphenyl have been designed and evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. In one study, novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were synthesized and their interactions with the colchicine (B1669291) binding site of α,β-tubulin were modeled nih.gov. The molecular docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site, explaining their cytotoxic activity nih.gov.
Similarly, another study focused on new trimethoxyphenyl pyridine (B92270) derivatives as tubulin inhibitors. Molecular docking confirmed that these compounds bind to the colchicine binding site of tubulin, with key hydrogen bonding interactions with the cysteine residue CYS241, in addition to hydrophobic interactions nih.govrsc.org. The binding modes of the most active compounds were consistent with their in vitro tubulin polymerization inhibitory activity nih.govrsc.org.
Table 2: Docking Results of a 3,4,5-Trimethoxyphenyl Derivative with Tubulin
| Compound | Target Protein | Binding Site | Key Interacting Residues | Type of Interaction | Reference |
| Trimethoxyphenyl Pyridine Derivative VI | Tubulin | Colchicine Binding Site | CYS241 | Hydrogen Bonding | nih.gov |
| Trimethoxyphenyl Pyridine Derivative Vj | Tubulin | Colchicine Binding Site | CYS241 | Hydrogen Bonding | nih.gov |
| 1,2,4-Triazole-3-carboxanilide 4e | α,β-tubulin | Colchicine Binding Site | Not specified | Hydrogen Bonding, Hydrophobic | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The 3,4,5-trimethoxy motif is also present in chalcone derivatives that have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer treatment. Molecular docking simulations of hydroxy chalcone derivatives containing dimethoxy and trimethoxy substitutions showed interactions with key amino acids in the EGFR binding pocket, such as Met769, Ala719, and Lys721, through hydrogen bonding unsoed.ac.id. These interactions are crucial for the inhibitory activity of the compounds unsoed.ac.id.
These computational studies underscore the utility of ligand-target interaction modeling in understanding the structure-activity relationships of compounds derived from this compound and in guiding the design of new, more potent therapeutic agents.
Chemical Reactivity and the Synthesis of Derivatives
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The aromatic ring of 3,4,5-trimethoxy-N-methylaniline is highly activated towards electrophilic attack due to the presence of three electron-donating methoxy (B1213986) groups and the N-methylamino group.
In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the directing effects of the substituents on the benzene (B151609) ring. Methoxy groups (-OCH3) are potent activating groups and are classified as ortho, para-directors. organicchemistrytutor.comyoutube.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of an electrophile. organicchemistrytutor.com This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group.
In the case of this compound, the aromatic ring has two unsubstituted carbons at positions 2 and 6. Both the N-methylamino group and the methoxy groups at positions 3, 4, and 5 collectively activate the ring. The directing effects of these groups are cooperative. The powerful ortho, para-directing influence of the N-methylamino group and the methoxy groups at positions 3 and 5, along with the ortho, para-directing effect of the methoxy group at position 4, strongly direct incoming electrophiles to the available ortho positions (C2 and C6). Therefore, electrophilic substitution on this compound is expected to occur predominantly at these two positions.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Directing Effect | Influence on Reactivity | Example Groups |
| Activating Groups | ortho, para | Increase reaction rate | -NHR, -OR, -Alkyl |
| Deactivating Groups (Halogens) | ortho, para | Decrease reaction rate | -F, -Cl, -Br, -I |
| Deactivating Groups | meta | Decrease reaction rate | -NO2, -CN, -C(O)R |
Oxidation Reactions Leading to Oxidized Derivatives (e.g., Quinones)
Anilines and their derivatives are susceptible to oxidation, which can lead to a variety of products, including quinones and quinone imines. The oxidation of substituted anilines, such as those with methoxy groups, can be complex. For instance, the oxidation of 3-methoxy-4-tert-butylaniline with reagents like potassium ferricyanide (B76249) or silver oxide has been shown to produce N-aryl-p-quinone imines and other coupled products after chromatographic workup. csu.edu.aursc.org Similarly, the oxidation of 2,5-dimethoxy-4-tert-butylaniline also yields N-aryl-p-quinone imines. rsc.org
While specific studies on the oxidation of this compound to quinones are not extensively detailed in the provided results, the chemistry of related compounds suggests that it would be susceptible to oxidation. The electron-rich nature of the ring would facilitate oxidation. It is plausible that oxidation could lead to the formation of quinone-type structures, potentially through the demethylation of one or more methoxy groups followed by oxidation. mdpi.com The oxidation of catecholamine derivatives, which share some structural similarities, often involves the formation of quinones and isomeric quinone methides. nih.gov
Reduction Reactions of Nitro Groups (where applicable in precursor synthesis)
The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. This is a fundamental transformation in organic synthesis. beilstein-journals.org For the synthesis of 3,4,5-trimethoxyaniline (B125895), a common precursor to this compound, a synthetic route can start from 3,4,5-trimethoxybenzoic acid. researchgate.net An alternative approach would involve the nitration of a suitable trimethoxybenzene derivative followed by reduction of the nitro group.
The reduction of aromatic nitro compounds to primary amines can be achieved using various methods, including catalytic hydrogenation or metal-free reductions. beilstein-journals.org A method using trichlorosilane (B8805176) and a tertiary amine has been shown to be effective for the reduction of both aromatic and aliphatic nitro compounds under continuous-flow conditions, offering high yields and purity. beilstein-journals.org The N-methyl group can be introduced before or after the reduction of the nitro group. For example, a method for preparing N-methyl p-nitroaniline involves the formylation of p-nitroaniline, followed by methylation, and subsequent reduction of the formyl group. google.com
Derivatization at the Nitrogen Atom
The secondary amine in this compound allows for various derivatization reactions at the nitrogen atom.
Acylation of the secondary amine of this compound with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, would readily form the corresponding N-acetylated derivative, N-acetyl-3,4,5-trimethoxy-N-methylaniline. This reaction is a standard method for protecting amine groups or for synthesizing amide derivatives. The synthesis of 3,4,5-trimethoxybenzamide (B1204051) from 3,4,5-trimethoxybenzoyl chloride and ammonia (B1221849) is an example of a related amidation reaction. researchgate.net
The nitrogen atom in this compound is nucleophilic and can react with alkyl halides in a process known as quaternization. This is a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menschutkin reaction, which results in the formation of a quaternary ammonium (B1175870) salt. mdpi.comnih.gov For example, reacting this compound with an alkyl halide like methyl iodide would yield a trimethoxyphenyltrimethylammonium iodide salt. These reactions are typically carried out in polar solvents that help to stabilize the transition state. nih.gov The synthesis of various quaternary ammonium salts from tertiary amines and alkyl halides is a well-established procedure. mdpi.commdpi.comresearchgate.net
Table 2: Summary of Derivatives from this compound
| Reaction Type | Reactant | Product Class |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted this compound |
| Oxidation | Oxidizing Agent | Quinone or Quinone Imine Derivatives |
| Acylation | Acylating Agent (e.g., Acetyl Chloride) | N-Substituted Acetamides |
| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salts |
Formation of Imine Intermediates in Reaction Pathways
Imines are important intermediates in organic synthesis, often formed through the condensation of a primary amine with a carbonyl compound. researchgate.net In the context of this compound, the secondary amine functionality can participate in reactions that lead to the formation of iminium intermediates, which are structurally related to imines and exhibit similar reactivity. These intermediates are key in various synthetic transformations.
The synthesis of aldimines from aldehydes and amino compounds can be efficiently achieved through nucleophilic catalysis, which proceeds via an iminium activation pathway. organic-chemistry.org This method is notable for its broad applicability, allowing for the synthesis of various types of imines under mild conditions without the need for acid or metal catalysts. organic-chemistry.org Different methodologies for imine formation have been compared, including the use of orthoesters like trimethyl orthoformate (TMOF), tetraethyl orthosilicate (B98303) (TEOS), and titanium (IV) isopropoxide (TIP), as well as the traditional Dean-Stark trap method. researchgate.net For aldehydes, orthoesters are particularly advantageous when the substrate is sensitive to heat. researchgate.net For weakly nucleophilic amines, tetraethyl orthosilicate has been shown to be a highly effective condensing agent. researchgate.net
In a one-pot synthesis of imines, manganese dioxide can be used as an in-situ oxidant to convert alcohols into imines. organic-chemistry.org This can be followed by a reduction step to produce secondary and tertiary amines. organic-chemistry.org Another approach involves a three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia to yield imines. organic-chemistry.org
Reactions for the Construction of Complex Organic Scaffolds
The structural features of this compound make it a valuable precursor for the synthesis of complex organic scaffolds with potential applications in medicinal chemistry.
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a significant pharmacophore found in many compounds with a range of biological activities, including anticancer properties. nih.govresearchgate.netjocpr.com Several synthetic strategies have been developed to construct these ring systems, some of which utilize aniline (B41778) derivatives.
One established method involves the reductive condensation of a substituted pyrido[2,3-d]pyrimidine derivative with an aniline. For instance, the synthesis of a pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivative was achieved through the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni. nih.govnih.gov The resulting precursor was then methylated at the N10 position through reductive alkylation with formaldehyde (B43269) and sodium cyanoborohydride. nih.govnih.gov
Another strategy starts with 2,4,6-triaminopyrimidine (B127396) and the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govnih.gov This intermediate is then reduced to its 6-amino counterpart. Subsequent reductive amination with an aldehyde, such as 3,4,5-trimethoxybenzaldehyde, followed by N-methylation, yields the final pyrido[2,3-d]pyrimidine derivative. nih.govnih.gov
The table below summarizes a synthetic approach to a pyrido[2,3-d]pyrimidine derivative.
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, 3,4,5-trimethoxyaniline | Raney® Ni, Acetic Acid | Precursor (3) | nih.govnih.gov |
| 2 | Precursor (3) | Formaldehyde, Sodium cyanoborohydride | N10-methylated pyrido[2,3-d]pyrimidine derivative | nih.govnih.gov |
Isoxazoles are another class of heterocyclic compounds with diverse pharmacological activities. nih.gov The synthesis of isoxazole (B147169) derivatives can be achieved through various methods, often involving multicomponent reactions. One common approach is the one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride, and an aryl aldehyde, catalyzed by various agents. nih.gov
A notable method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones utilizes a copper(I) catalyst supported on metformin-functionalized β-cyclodextrin. nih.gov The reaction mechanism involves the initial formation of an oxime intermediate from the reaction of hydroxylamine hydrochloride with ethyl acetoacetate. This is followed by condensation to form an isoxazol-5-one, which then reacts with an aldehyde to generate the final product. nih.gov
Another strategy for synthesizing 3,5-disubstituted isoxazoles involves the domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate. rsc.org This method is valued for its good yields and tolerance of various functional groups under mild conditions. rsc.org
The following table outlines a general procedure for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones.
| Reactants | Catalyst | Conditions | Product | Reference |
| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde | Cu@Met-β‐CD | 40 °C, 4–15 min | 3,4-disubstituted isoxazole-5(4H)-one | nih.gov |
The utility of this compound extends to its role as a versatile building block in multi-step organic synthesis, a crucial approach for creating complex molecules with high precision. nih.govmdpi.comresearchgate.net Multi-step synthesis in continuous flow has become an important technique, offering improvements in reaction time, safety, and yield. nih.gov
In the context of constructing complex molecules, a modular and automated continuous flow synthesis has been developed for spirocyclic tetrahydronaphthyridines, which are valuable scaffolds in drug discovery. nih.gov This method utilizes a photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation. nih.gov This strategy highlights the power of using fundamental building blocks like primary amines to streamline the synthesis of complex spirocyclic amines. nih.gov
The synthesis of pyrido[2,3-d]pyrimidine derivatives, as discussed previously, also exemplifies the role of aniline derivatives as key building blocks. In one instance, 3,4,5-trimethoxyaniline is used in a reductive condensation reaction to form a precursor that is subsequently methylated to yield the final product. nih.gov This multi-step process demonstrates how a relatively simple starting material can be elaborated into a complex heterocyclic system. nih.gov
Applications As a Building Block in Advanced Organic Synthesis and Mechanistic Studies in Vitro
Precursor for Design and Synthesis of Biologically Active Molecules
The unique electronic and structural characteristics of the 3,4,5-trimethoxyphenyl moiety make it a privileged scaffold in the development of targeted therapeutic agents.
Development of Tubulin Polymerization Inhibitors and Antimitotic Agents
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for agents that target tubulin, a critical protein for cell division. This structural element is present in potent, naturally occurring antimitotic agents like colchicine (B1669291) and combretastatin (B1194345). nih.gov Consequently, synthetic strategies frequently utilize aniline (B41778) derivatives bearing this moiety to create novel tubulin polymerization inhibitors.
Researchers have designed and synthesized new classes of compounds that incorporate the 1-(3′,4′,5′-trimethoxybenzoyl) group into various heterocyclic systems, such as 1,2,4-triazoles. uni.lunih.gov These synthetic molecules are engineered to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. uni.lu For instance, derivatives of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole have been synthesized and evaluated for their antiproliferative activity. uni.lunih.gov Similarly, Schiff base complexes containing the 3,4,5-trimethoxyphenyl motif have been developed and shown to inhibit microtubule network formation. nih.gov Chalcones featuring a 3,4,5-trimethoxyphenyl ring have also been specifically designed as tubulin assembly inhibitors, showing potency comparable to colchicine in in vitro assays. sigmaaldrich.comnih.gov
The synthesis of these inhibitors often involves multi-step procedures. For example, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivatives are produced by treating the corresponding 5-amino-1H- nih.govsigmaaldrich.commdpi.com-triazole precursors with 3′,4′,5′-trimethoxybenzoyl chloride. uni.lu For Schiff base ligands, 3,4,5-trimethoxyaniline (B125895) is reacted with aldehydes like salicylaldehyde (B1680747) or o-vanillin in methanol (B129727) to yield the desired ligand, which can then be complexed with a metal such as Ruthenium(II). nih.gov These synthetic approaches underscore the value of the trimethoxyaniline scaffold as a foundational building block for potent antimitotic agents. nih.govuni.lu
Synthesis of GABAA Receptor Agonists
Based on the conducted research, no specific information was found detailing the direct application of 3,4,5-trimethoxy-N-methylaniline as a precursor in the synthesis of GABAA receptor agonists.
In Vitro Pharmacological Research
Derivatives built upon the 3,4,5-trimethoxyphenyl scaffold have been the subject of extensive in vitro pharmacological studies to elucidate their mechanisms of action, particularly in the context of cancer therapy.
Investigation of Anticancer Activity in Cell Lines (e.g., HCT116, MDA-MB-231, K562)
The antiproliferative effects of compounds derived from the 3,4,5-trimethoxyphenyl structure have been evaluated across a diverse panel of human cancer cell lines. Research has demonstrated that these compounds exhibit significant cytotoxic activity. For example, certain 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazole derivatives showed potent growth inhibition against various cancer cell lines, including the K562 (leukemia), MCF-7 (breast), and HT-29 (colon) lines, with IC₅₀ values in the nanomolar range. uni.lu
Ruthenium(II) Schiff base complexes containing the trimethoxyphenyl moiety have demonstrated excellent antiproliferative activity against challenging cancer types, including the triple-negative human metastatic breast carcinoma MDA-MB-231. nih.gov Furthermore, plastoquinone (B1678516) analogues have been tested against colorectal carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines, showing significant growth inhibition. nih.gov Chalcones bearing the 3,4,5-trimethoxy group have also proven to be potent cytotoxic agents, inhibiting the growth of human leukemia cell lines at nanomolar concentrations. sigmaaldrich.comnih.gov
| Compound Class | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles | K562, MCF-7, HT-29, Jurkat | Showed potent growth inhibition with IC₅₀ values ranging from 15 to 86 nM in some derivatives. | uni.lu |
| Ru(II)-Schiff Base Complexes | MDA-MB-231, MIA PaCa-2, Hep G2 | Exhibited excellent antiproliferative activity with IC₅₀ values around 10-15 μM. | nih.gov |
| 3,4,5-trimethoxychalcones | Human leukemia cell lines, HeLa (cervical) | Inhibited growth at nanomolar concentrations; inhibited tubulin assembly as potently as colchicine. | sigmaaldrich.comnih.gov |
| Plastoquinone Analogues | HCT-116 (colon), MDA-MB-231 (breast) | Certain analogues showed prominent anticancer activity and growth inhibition. | nih.gov |
Induction of Apoptosis Mechanisms in Cancer Cells
A primary mechanism through which trimethoxyphenyl-containing compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that treatment of cancer cells with these agents triggers the characteristic morphological and biochemical hallmarks of apoptosis.
For instance, a novel p53-activating agent, SYNAP, was found to cause p53-dependent apoptosis in HCT116 colon cancer cells. The induction of apoptosis by 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been confirmed in HeLa cells. Studies on other compounds show that apoptosis induction is a common outcome, often confirmed by observing an increase in the population of apoptotic cells through methods like Annexin V-FITC/PI assays and the cleavage of key proteins like PARP (poly-ADP-ribose polymerase). The activation of caspases, which are critical executioner enzymes in the apoptotic pathway, is another key indicator. For example, treatment with certain compounds leads to the activation of caspase-3, a central player in the apoptotic cascade.
Cell Cycle Arrest Studies
In addition to inducing apoptosis, many tubulin-targeting agents derived from the trimethoxyphenyl scaffold cause a halt in the cell cycle, specifically in the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis and dividing.
Studies have shown that Ru(II) half-sandwich complexes containing the 3,4,5-trimethoxyphenyl group cause cell cycle arrest in the G2/M phase in MDA-MB-231 cells. nih.gov Similarly, 3,4,5-trimethoxychalcones were found to provoke mitotic arrest in human cervical cancer cells. sigmaaldrich.comnih.gov A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines also demonstrated the ability to cause G2/M phase cell cycle arrest in HeLa cells. This effect is a direct consequence of the disruption of the microtubule network, which activates the spindle assembly checkpoint and blocks mitotic progression. nih.govsigmaaldrich.com The accumulation of cells in the G2/M phase is a typical outcome for antimitotic agents and is a key part of their anticancer mechanism. uni.lu
| Compound Class | Mechanism | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Ru(II)-Schiff Base Complexes | Cell Cycle Arrest | MDA-MB-231 | Arrest observed in the G2/M phase. | nih.gov |
| 3,4,5-trimethoxychalcones | Cell Cycle Arrest | HeLa | Caused microtubule destabilization and mitotic arrest. | sigmaaldrich.comnih.gov |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Apoptosis & Cell Cycle Arrest | HeLa | Caused G2/M phase cell cycle arrest and induced apoptosis. | |
| SYNAP (p53-activator) | Apoptosis & Cell Cycle Arrest | HCT116 | Induced p53-dependent growth inhibition, cell cycle arrest, and apoptosis. |
Studies on Interaction with Protein Aggregation Processes (e.g., Amyloid Fibrils)
The aggregation of proteins into amyloid fibrils is a pathological hallmark of several neurodegenerative diseases. These ordered, insoluble protein structures are formed through a process of misfolding and self-assembly. Investigating compounds that can inhibit or disrupt this process is a key strategy in the search for new therapies.
As of now, there are no published in vitro studies specifically examining the interaction of this compound with amyloid fibril formation or other protein aggregation processes. Research in this area has often focused on other classes of molecules. For example, compounds containing catechol (dihydroxy-benzene) or other polyphenol-like structures have been shown to interfere with the aggregation of amyloid-β peptides. Studies on related molecules, such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid, have demonstrated inhibitory effects on amyloid-β aggregation in vitro, suggesting that the methoxyphenyl scaffold can be relevant. However, the specific contribution of an N-methylated trimethoxyaniline structure to this process has not been characterized.
The use of this compound as a building block in the synthesis of more complex molecules could lead to the development of novel inhibitors. For example, it has been used to synthesize pyrido[2,3-d]pyrimidine (B1209978) analogs, which are investigated for different therapeutic targets. nih.gov Future in vitro studies would be required to determine if this compound or its derivatives have any direct effect on the kinetics of amyloid fibril nucleation or elongation.
Structure Activity Relationship Sar and Mechanistic Investigations in Vitro
Elucidation of Structure-Activity Relationships for Derived Compounds
The biological activity of compounds derived from the 3,4,5-trimethoxy-N-methylaniline scaffold is intricately linked to their chemical structures. Modifications to various parts of the molecule can significantly influence their potency and selectivity towards biological targets.
Systematic modifications of the core structure have revealed key determinants of activity. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the nature of the substituent on the aryl ring at the 3-position plays a critical role in their antiproliferative effects. The introduction of a naphthalene (B1677914) moiety as the B-ring generally leads to more potent antitumor activity compared to a substituted phenyl ring tandfonline.com.
In another study involving 2,4-disubstituted thiazole (B1198619) derivatives bearing a 4-(3,4,5-trimethoxyphenyl) moiety, specific substitutions on the thiazole ring were found to be crucial for their cytotoxic and tubulin polymerization inhibitory activities. Compounds with specific substitutions demonstrated superior activity, with IC50 values for tubulin polymerization inhibition in the low micromolar range nih.gov.
Furthermore, the N-methylation of anilines has been shown to influence their biological accessibility by increasing lipophilicity rsc.org. In the context of aniline (B41778) derivatives, the position of substituents on the aniline ring also impacts reactivity and biological interactions. For example, aniline derivatives with electron-donating groups in the para position have shown different reactivity profiles compared to those with substituents in the meta or ortho positions acs.org.
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, particularly in the context of tubulin inhibitors. This moiety is a critical component of many colchicine (B1669291) binding site inhibitors (CBSIs) and is essential for high-affinity binding to tubulin tandfonline.com. Molecular docking studies have consistently shown that the methoxy (B1213986) groups of the 3,4,5-trimethoxyphenyl ring form crucial hydrogen bonds with amino acid residues within the colchicine binding pocket of tubulin, such as Cysβ241 tandfonline.comrsc.org.
The interaction of the 3,4,5-trimethoxyphenyl moiety is not limited to tubulin. In studies with other proteins, such as human serum albumin, the trimethoxy functionality has been observed to participate in binding interactions nih.gov. This highlights the versatility of this motif in molecular recognition at different protein binding sites.
Molecular Target Identification and Pathway Elucidation
In vitro studies have been instrumental in identifying the primary molecular targets of compounds containing the 3,4,5-trimethoxyphenyl scaffold and elucidating the downstream cellular pathways they modulate.
A significant body of research has established tubulin as a primary target for compounds featuring the 3,4,5-trimethoxyphenyl moiety. These compounds often act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for various cellular processes, including mitosis tandfonline.comrsc.orgnih.gov.
For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were shown to effectively inhibit tubulin polymerization in a concentration-dependent manner, similar to the known colchicine binding site inhibitor combretastatin (B1194345) A-4 (CA-4) tandfonline.com. Similarly, novel trimethoxyphenyl pyridine (B92270) derivatives exhibited potent tubulin polymerization inhibitory effects, with some compounds showing higher potency than colchicine rsc.org. The inhibition of tubulin polymerization by these compounds typically leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis tandfonline.comnih.gov.
| Compound | Chemical Class | IC50 (nM) | Reference |
|---|---|---|---|
| Compound VI | Trimethoxyphenyl Pyridine Derivative | 8.92 | rsc.org |
| Compound 4d | 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | 3350 | nih.gov |
| Compound 7c | 2,4-disubstituted thiazole derivative | 2000 | nih.gov |
| Compound 9a | 2,4-disubstituted thiazole derivative | 2380 | nih.gov |
| Colchicine (Reference) | - | 9.85 | rsc.org |
| Combretastatin A-4 (Reference) | - | 2960 | nih.gov |
While the primary focus of research on 3,4,5-trimethoxyphenyl derivatives has been on their anticancer properties via tubulin inhibition, the structural features of this compound suggest a potential for interaction with neurotransmitter receptors. The GABAA receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents nih.govucl.ac.uk.
Currently, there is a lack of direct experimental evidence demonstrating the agonistic activity of this compound at GABAA receptors. However, studies on structurally related molecules provide a basis for potential investigation. For instance, the anesthetic effects of some aniline derivatives have been explored through molecular docking studies with the GABAA receptor researchgate.net. The development of selective ligands for different GABAA receptor subtypes is an active area of research, with small structural modifications often leading to significant changes in subtype selectivity and functional activity nih.gov. Further in vitro binding assays and functional studies would be necessary to determine if this compound or its derivatives can modulate GABAA receptor function.
Beyond tubulin and potential neurotransmitter receptors, the 3,4,5-trimethoxyphenyl scaffold has been investigated for its interaction with other key enzymes and receptors. For example, certain 2-(trimethoxyphenyl)-thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory mechanism nih.gov.
Molecular docking studies have also been employed to predict the binding of trimethoxyphenyl-containing compounds to various biological targets. These in silico approaches help in identifying potential off-target effects and exploring new therapeutic applications. For instance, the interaction of a trimethoxy flavone (B191248) with human serum albumin was characterized, providing insights into its pharmacokinetic properties nih.gov. The ability of the trimethoxyphenyl moiety to engage in various non-covalent interactions makes it a versatile structural motif for designing ligands for a range of biological targets.
Q & A
Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-methylaniline, and how are reaction conditions optimized?
The compound is typically synthesized via Schiff base formation or nucleophilic substitution. A common method involves condensing 3,4,5-trimethoxybenzaldehyde with N-methylaniline derivatives under reflux in methanol or ethanol. For example, in a related synthesis, 3,4,5-trimethoxybenzaldehyde reacted with 4-bromoaniline in methanol at room temperature for 30 minutes, yielding crystalline products after recrystallization . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize side products (e.g., over-alkylation). Monitoring via TLC and NMR ensures reaction progression.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : H NMR identifies methoxy ( ppm, singlet) and aromatic proton environments. C NMR confirms methyl and methoxy carbons ( ppm).
- IR : Stretching vibrations for C-O (methoxy, ~1250 cm) and N-H (secondary amine, ~3300 cm) are key .
- X-ray crystallography : Resolves spatial arrangement; SHELX software refines structural parameters (e.g., bond angles, torsion) .
Q. What safety protocols are essential when handling this compound?
While direct safety data for this compound are limited, analogs like 4-methoxy-N-methylaniline require:
- Ventilation (P271) and PPE (gloves, goggles) to avoid inhalation/contact .
- Post-handling decontamination (P264) and storage in inert, dry conditions .
- Emergency measures for spills (e.g., neutralization with weak acids) .
Advanced Research Questions
Q. How can discrepancies in 1^11H NMR data between theoretical and experimental results be resolved?
Discrepancies often arise from dynamic effects (e.g., hindered rotation of methoxy groups) or impurities. For example, unexpected splitting in aromatic protons may indicate incomplete methylation or oxidation. Use deuterated solvents, variable-temperature NMR, or HSQC/HMBC to assign ambiguous signals . Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular integrity .
Q. What strategies mitigate low yields in the synthesis of this compound derivatives?
Q. How do steric and electronic effects of methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
The 3,4,5-trimethoxy pattern creates steric hindrance, limiting access to the aromatic ring. Electron-donating methoxy groups deactivate the ring toward electrophilic substitution but facilitate oxidative coupling. Computational modeling (DFT) predicts reactive sites, while X-ray data validate steric constraints .
Q. What experimental approaches validate the biological activity of this compound derivatives?
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) to identify structure-activity trends .
- Molecular docking : Screen derivatives against tubulin or kinase targets, leveraging the trimethoxy motif’s role in binding .
- Metabolic stability : Use hepatic microsomes to assess pharmacokinetic profiles .
Methodological Considerations
Q. How should crystallographers refine the structure of this compound using SHELX?
- Import intensity data (HKL format) and assign space groups via XPREP .
- Use SHELXL for least-squares refinement; constrain methoxy groups with AFIX 137 .
- Validate H-atom positions via riding models and analyze residual density maps for disorder .
Q. What chromatographic techniques separate this compound from byproducts?
- HPLC : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) .
- Flash chromatography : Optimize solvent gradients (hexane:EtOAc) based on TLC values .
Data Contradiction Analysis
Q. How to address conflicting IR and NMR data for amine functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
